tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate
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Overview
Description
Tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a bromine atom, and a benzo[f][1,4]oxazepine ring
Preparation Methods
The synthesis of tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[f][1,4]oxazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Addition of the hydroxyethyl group: This can be achieved through a nucleophilic substitution reaction using an appropriate hydroxyethyl precursor.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Esterification: The carboxylate group can undergo esterification reactions with alcohols in the presence of acid catalysts.
Scientific Research Applications
Tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and specificity towards these targets. The benzo[f][1,4]oxazepine ring structure may also play a role in its biological activity by providing a rigid framework that can interact with biological macromolecules.
Comparison with Similar Compounds
Tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 9-bromo-2,3-dihydro-1H-inden-2-ylcarbamate: This compound has a similar bromine and tert-butyl group but lacks the benzo[f][1,4]oxazepine ring.
Tert-butyl bromoacetate: This compound contains a bromine atom and a tert-butyl group but has a simpler structure without the benzo[f][1,4]oxazepine ring.
The uniqueness of this compound lies in its complex structure, which provides multiple functional groups for chemical modifications and potential biological activity.
Properties
Molecular Formula |
C16H22BrNO4 |
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Molecular Weight |
372.25 g/mol |
IUPAC Name |
tert-butyl 9-bromo-5-(2-hydroxyethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-8-10-21-14-11(13(18)7-9-19)5-4-6-12(14)17/h4-6,13,19H,7-10H2,1-3H3 |
InChI Key |
IARFPFYGCHBADG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1CCO)C=CC=C2Br |
Origin of Product |
United States |
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